N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide
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Overview
Description
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Similar in having a methylsulfanyl group and a heterocyclic ring.
N-[2-(Methylsulfanyl)phenyl]-2-(phenylsulfanyl)acetamide: Shares the phenylsulfanyl and methylsulfanyl groups but differs in the core structure.
Uniqueness
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(phenylsulfanyl)propanamide is unique due to the presence of both an oxadiazole ring and dual sulfanyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)11-12-25-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITPWMOTSFPGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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